Journal Name:Electrophoresis
Journal ISSN:0173-0835
IF:3.595
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1522-2683
Year of Origin:1980
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:310
Publishing Cycle:Semimonthly
OA or Not:Not
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.actamat.2023.119189
Twins have been proven to greatly enhance the hardness, toughness, thermal stability, and wear resistance of materials. However, the formation of twins in transition nitride ceramics is exceptionally difficult due to their prohibitively high stacking-fault energy. Consequently, reports on nanotwinned ceramic films have been limited in scope. In this study, we utilize the template effect of multilayer structures to induce the growth of nanotwins within the high stacking-fault energy TiN and AlN layers. Theoretical analysis reveals that the growth of nanotwins across the interface is facilitated by the template effect and large internal stress. The former fosters the epitaxial growth of nanotwinned two-sided structures into the TiN and AlN layers. Simultaneously, the pronounced internal stress engenders substantial lateral stress in the TiN and AlN layers immediately above the underlying nanotwin region, ultimately leading to the formation of nanotwins. In addition, due to the differences in lattice constants and crystal structures of TiN and AlN, the maximum thickness of TiN layer that can sustaining stable growth of nanotwins is about 10 nm, whereas for AlN layer is just about 1.5 nm. This study proposes a promising approach to introduce twins in ceramic films with exceedingly high stacking-fault energies and enable advancements in the toughening of ceramic films.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.actamat.2023.119163
High entropy alloys (HEA) composition-structure relationships are crucial for guiding their design and applications. Here, we use a combined experimental and molecular dynamics (MD) approach to investigate phase formation during physical vapor deposition (PVD) of CoFeNiTix and CrFeNiTix HEA thin films. We vary titanium molar ratio from 0 to 1 to understand the role of a larger element in the alloy mixture. The experiments show that a high titanium content favors amorphous phase formation in the samples produced by magnetron co-sputtering. In contrast, a low titanium content results in the formation of a face-centered cubic (FCC) structure in both HEA families. This effect of titanium content on the stability of the amorphous and FCC phases is reproduced in PVD MD simulations. The threshold titanium molar ratio is identified to be ∼0.53 and ∼0.16 for the CoFeNiTix and CrFeNiTix films in the experiments, and ∼0.53 and ∼0.53 in the MD simulations. In addition, the atomistic modeling allows for energy versus volume calculations with increasing titanium content, which demonstrate the stabilization of the amorphous phase with respect to crystalline structures. To isolate the effect of atomic sizes, additional simulations are performed using an average-atom model, which disregards differences in atomic radii while preserving the average properties of the alloy. In these simulations, the energetic stability of the amorphous phase disappears. The combined experimental and simulation results demonstrate that the formation of the amorphous phase in HEA thin films generated by PVD is directly caused by the atomic size difference.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.actamat.2023.119145
Stacking-fault tetrahedron (SFT) is one kind of typical three-dimensional vacancy defect in quenched, deformed or irradiated face-centered cubic (FCC) metals, which can seriously degrade the mechanical properties of materials. It's generally believed that high stacking fault energy (SFE) is unfavorable for the formation of SFTs. Here, we report the first in-situ investigation of irradiation-induced formation of novel Frank loop-SFT complexes in Pd with extremely high SFE. Our findings reveal a new mechanism that vacancy clusters rearrange directionally to form SFTs due to the ambient stress deviations and compressive stress fields induced by interstitial Frank loops. Continuous hydrogen implantation will lead to a synergistic growth of the complex, while direct interaction between the Frank loop and SFT under thermal effect can cause the complex to disappear. These results uncover a unique formation mechanism for SFT and provide a new perspective for understanding nano-defects in high SFE metals.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.actamat.2023.119118
AuNi is a classic long-studied fcc alloy combining a very “large” atom (Au) and a very “small” atom (Ni), and the large atomic size misfits suggest very high strengthening. Here, AuNi is used as a model alloy for the testing of new strengthening theories in random alloys that include the effects of both size misfits and solute-solute interactions. Experimentally, AuNi samples are fabricated, characterized, and tested, and show no segregation after annealing at 900 °C and a very high yield strength of 769 MPa. Theoretically, the main inputs to the theory (alloy lattice and elastic constants, solute misfit volumes, energy fluctuations associated with slip in the presence of solute-solute interactions) are extracted from experiments or computed using first-principles DFT. The parameter-free prediction of the yield strength is 809 MPa, in very good agreement with experiments. Solute-solute interactions enhance the strength only moderately (13%), demonstrating that the strengthening is dominated by the solute misfit contribution. Various aspects of the full theory are discussed, the general methodology is presented in an easy-to-apply analytic framework, and a new analysis for strengthening in alloys with zero misfits but non-zero solute-solute interactions is presented. These results provide support for the theories and point toward applications to many fcc complex concentrated alloys.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.actamat.2023.119132
Establishing formation ability descriptors is essential for facilitating the discovery and design of high-entropy diborides (HEBs) with tailorable properties. In this work, we establish an efficient combination of formation ability descriptors of HEBs through the high-throughput synthesis and calculations combined with the machine learning approach. Firstly, 70 HEB samples are synthesized by the self-developed high-throughput combustion synthesis apparatus, and 22 formation ability descriptors are computed simultaneously. According to these results, four formation ability descriptors, namely Pauling electronegativity difference (δχP), average volume, average bulk modulus, and density difference, are chosen and proposed as the optimal combination of HEBs with 97.1% validation accuracy through Pearson correlation coefficient analysis and machine learning method. In particular, the δχP is the most significant feature among them and the smaller δχP is, the more accessible synthesis of HEBs is. This study is expected to facilitate the discovery and design of HEBs with tailorable properties.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.actamat.2023.119148
The extreme response of polycrystalline iron at high pressures and high strain rates is revealed by means of high-power laser pulses. The compression portion of the pulse coupled with x-ray diffraction identifies the expected body-centered cubic (α) to hexagonal close packed (ε) displacive transformation. Upon release, observation shows that the complete reverse transformation takes approximately 8 ns and that the structure returns to its initial microstructural configuration, in a reversible transformation path. This is in good agreement with molecular dynamics (MD) simulations which predict an inverse dependence between transformation time and strain rate. The grain size is reduced from μm to nm range during compression and begins increasing back to the original grain size on decompression. The kinetics of the transition is dictated by heterogenous nucleation as it follows the Johnson-Mehl-Avrami-Kolmogorov equation with the appropriate time exponent of ∼1. This is confirmed by MD simulations which also identify profuse twinning and dislocation generation. The tensile pulse generated upon reflection at the free surface is captured by time-resolved free surface velocity measurements from which a peak tensile stress of 7 GPa is obtained, in stark contrast with its quasi-static value of ∼200 MPa. At these strain rates, the strength of grain interiors, which is determined by twinning and slip exceeds the strength of the boundaries, and failure initiates preferentially in the latter.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.actamat.2023.119147
Interfacial segregation of selected elements can be exploited to manipulate the potency of solid substrates for heterogeneous nucleation, thus controlling the solidification process. As the native inclusions in Mg alloys, MgO acts as the nucleating substrate, but it has rarely been studied in terms of its interactions with alloying elements. In this work, investigations of yttrium (Y) segregation at interfaces between native MgO particles and Mg in an Mg-0.5Y alloy were carried out by state-of-the-art aberration-corrected scanning transmission electron microscopy (STEM) and associated spectroscopy. Experimental results show that native MgO particles in Mg-0.5Y possess two typical morphologies: truncated octahedron primarily faceted by {111}MgO and minorly by {100}MgO, and cubic shape with unique {100}MgO facets. Y atoms are found to segregate at both Mg/{111}MgO and Mg/{100}MgO interfaces, leading to the formation of two different 2-dimensional compounds (2DCs). The 2DC at the Mg/{111}MgO interface is identified as two atomic layers of a face-centered cubic Y2O3 phase in terms of crystal structure and chemistry, whilst it is an Mg(Y)-O monolayer at the Mg/{100}MgO interface, coherently matching with the terminating {100}MgO plane. Discussion is focused on the mechanisms underlying the formation of the 2DCs, their effects on the nucleation potency of MgO particles, and grain refinement. This work sheds light on how heterogeneous nucleation can be manipulated by altering the nucleation potency of a substrate through deliberately promoting elemental segregation of carefully chosen element(s).
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.actamat.2023.119141
Affected by complex microstructural evolution, dominant factors in hydrogen embrittlement (HE) of maraging steels in different aging states were not clear. This fundamental issue was clarified systematically by experiments and numerical simulations in this work. In under-aged and peak-aged states, diffuse coherent ω/matrix interfaces and sharp semi-coherent η-Ni3Ti/matrix interfaces acted as reversible traps, respectively. Their different interfacial properties determined the differences in trap density in the two states. The lowest trap density led to the fastest hydrogen diffusion and the highest hydrogen content in lattice, causing the worst HE in under-aged state. In peak-aged state, the situation was relieved by the highest trap density. In over-aged state, the newly formed Laves-Fe2Mo/matrix interfaces acted as slightly deeper traps compared with the η-Ni3Ti/matrix interfaces, but the reduction in interfacial area decreased trap density and accelerated hydrogen diffusion instead. Even so, the improvement in ductility by reverted austenite further relieved HE susceptibility in this state.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.actamat.2023.119113
This article investigates the microstructure evolution, phase formation, and magnetic properties of Co2FeCr0.5Alx (x = 0.9, 1.2) complex component alloys, as a function of heat treatment temperatures (at 500, 600, 700, and 1150°C), using XRD, optical microscopy, electron microscopy and vibrating sample magnetometry (VSM). The alloy with 20.4 at% Al (x= 0.9), identified here as C1, consisted of microscale BCC1 phase and BCC nanoscale particles containing mainly Fe and Cr, and B2 matrix with mainly Al and Co. Partial transformation of the BCC1 phase to an FCC phase was observed at 700°C and full transformation at 1150°C, through twinning. For the sample with 25.5 at% Al (x= 1.2), identified as sample C2, there were only nanoscale BCC particles in the B2 matrix with the same element segregation between the phases as C1. This increase in Al (from x= 0.9 to 1.2) content stabilised the B2 matrix phase, reduced the grain size, and increased both saturation magnetisation (Ms) and coercivity (Hc). Moreover, increasing the heat treatment temperature resulted in an increase in grain size of the B2 matrix, volume fraction and average size of the micro BCC 1 and nanoscale BCC phases for both C1 and C2, which also modified the soft magnetic properties, with Ms and Hc increasing up to 600°C followed by a decrease until 1150°C. Using the structural information as inputs for density functional theory calculations of Hc and Ms, it has been found that the Hc is influenced by the grain size of the matrix, and the volume fraction and size of the BCC1 phase at temperature higher than 600°C for C1 and 700°C for C2, but is controlled by nanoscale BCC particles below these temperatures. The Ms is controlled by the elemental diffusion and segregation. Thus, the best combination of Hc and Ms was seen with antiferromagnetic Cr segregated and partitioning in the microscale BCC1 phase, and a B2 matrix with less Cr rich precipitation, formed at 500°C, where the misfit strain between B2 matrix and nanoscale BCC was low.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.actamat.2023.119172
Atomistic computer simulations are applied to investigate the atomic structure, thermal stability, and diffusion processes in Al-Si interphase boundaries as a prototype of metal–ceramic interfaces in composite materials. Some of the most stable orientation relationships between the phases found in this work were previously observed in epitaxy experiments. A non-equilibrium interface can transform to a more stable state by a mechanism that we call interface-induced recrystallization. Diffusion of both Al and Si atoms in stable Al-Si interfaces is surprisingly slow compared with diffusion of both elements in Al grain boundaries but can be accelerated in the presence of interface disconnections. A qualitative explanation of the sluggish interphase boundary diffusion is proposed. Atomic mechanisms of interphase boundary diffusion are similar to those in metallic grain boundaries and are dominated by correlated atomic rearrangements in the form of strings and rings of collectively moving atoms.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物3区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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22.00 | 147 | Science Citation Index Science Citation Index Expanded | Not |
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